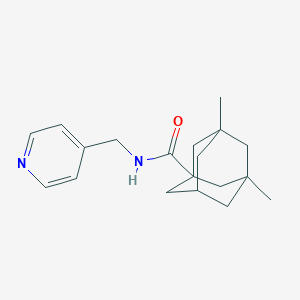
3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as EBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. 3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules. 3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory molecules, such as prostaglandins and cytokines. 3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been found to reduce oxidative stress, which is a key factor in the development of various diseases. In addition, 3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been found to have neuroprotective effects, as it has been found to protect neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using 3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile. One direction is to further investigate its anti-cancer properties, with a focus on its mechanism of action and potential use in combination with other anti-cancer agents. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases, with a focus on its neuroprotective effects and potential use in combination with other neuroprotective agents. Finally, further research is needed to optimize the synthesis of 3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile and to improve its therapeutic potential.
Synthesis Methods
The synthesis of 3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile involves the reaction between 2-(1-methyl-1H-benzimidazol-2-yl)acetonitrile and 2-bromoethyl ethyl ether in the presence of a base catalyst. The resulting product is then purified by column chromatography to obtain pure 3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile.
Scientific Research Applications
3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. 3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models of arthritis. In addition, 3-(2-ethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been found to protect neurons from oxidative stress.
properties
IUPAC Name |
(E)-3-(2-ethoxyphenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-3-23-18-11-7-4-8-14(18)12-15(13-20)19-21-16-9-5-6-10-17(16)22(19)2/h4-12H,3H2,1-2H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTCYCLARIRWPE-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(\C#N)/C2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5309319.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-(hydroxymethyl)-2-furamide](/img/structure/B5309325.png)
![N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5309332.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(2-bromo-4-methylphenyl)-2-furyl]acrylonitrile](/img/structure/B5309336.png)
![5,7-dimethyl-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5309340.png)
![2-methoxy-N-methyl-5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5309346.png)


![[2-(3,4-dimethoxyphenyl)ethyl][4-(dimethylamino)benzyl]amine hydrochloride](/img/structure/B5309376.png)
![4-chloro-N-(2-methoxyethyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5309383.png)
![2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N,N-dipropylacetamide](/img/structure/B5309394.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(2-thienyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5309400.png)